molecular formula C18H20N2 B1624235 (E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine CAS No. 21399-33-7

(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine

Cat. No.: B1624235
CAS No.: 21399-33-7
M. Wt: 264.4 g/mol
InChI Key: JVDVHQDNGONESM-MXWIWYRXSA-N
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Description

(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine is an organic compound characterized by its unique structure, which includes two 4-methylphenyl groups connected via an ethylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine typically involves the condensation reaction between 4-methylbenzaldehyde and 4-methylphenylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine: shares similarities with other imine compounds, such as Schiff bases and azomethines.

    Schiff Bases: Compounds with a general structure R1R2C=NR3, where R1, R2, and R3 can be various substituents.

    Azomethines: Compounds with a general structure R1R2C=NR3, similar to Schiff bases but often used in different contexts.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of two 4-methylphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-13-5-9-17(10-6-13)15(3)19-20-16(4)18-11-7-14(2)8-12-18/h5-12H,1-4H3/b19-15+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDVHQDNGONESM-MXWIWYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NN=C(C)C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/N=C(/C2=CC=C(C=C2)C)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430527
Record name NSC92829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21399-33-7
Record name NSC122706
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122706
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92829
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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